molecular formula C10H6F3NO2 B3041078 3-[3-(Trifluoromethoxy)phenyl]isoxazole CAS No. 260046-96-6

3-[3-(Trifluoromethoxy)phenyl]isoxazole

Cat. No.: B3041078
CAS No.: 260046-96-6
M. Wt: 229.15 g/mol
InChI Key: STSFJGNRFUHEED-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethoxy)phenyl]isoxazole is a biochemical used for proteomics research . It has a molecular formula of C10H6F3NO2 and a molecular weight of 229.16 .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered isoxazole ring attached to a phenyl ring, which is further substituted with a trifluoromethoxy group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 229.16 and a molecular formula of C10H6F3NO2 .

Scientific Research Applications

Anticancer Potential in Colon Cancer

Research has demonstrated that certain N-phenyl-5-carboxamidyl isoxazole derivatives, closely related to 3-[3-(Trifluoromethoxy)phenyl]isoxazole, show promising anticancer activity, especially for colon cancer. One such compound, N-(4-chlorophenyl)-5-carboxamidyl isoxazole, exhibited significant activity against colon tumor cells by inhibiting the JAK3/STAT3 signaling pathways and inducing cell necrosis (Shaw et al., 2012).

Heteroaromatic Compounds' Tautomerism

Studies on isoxazole compounds, including 5-hydroxyisoxazoles and isoxazol-5-ones, have shown their existence in different tautomeric forms. This research is crucial in understanding the chemical properties and reactivity of these compounds (Boulton & Katritzky, 1961).

Nuclear Fluorination Techniques

In the field of fluorine chemistry, the nuclear fluorination of 3,5-diarylisoxazoles, a class to which this compound belongs, has been explored. This involves the use of Selectfluor® for the fluorination process, highlighting novel chemical synthesis pathways for isoxazole derivatives (Stephens & Blake, 2004).

Synthesis of Isoxazole Derivatives

Research on the synthesis of various isoxazole derivatives, including those with trifluoromethyl groups, has been conducted. These compounds have potential applications in various fields, including herbicides and pharmaceuticals (Kawai et al., 2012).

Antibacterial and Anti-inflammatory Agents

Isoxazole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. These studies expand the potential application of such compounds in medical and pharmaceutical research (Kendre et al., 2015).

Inhibition of Dihydroorotate Dehydrogenase

Isoxazole derivatives, like leflunomide, have shown significant inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme crucial in pyrimidine synthesis. This highlights their potential use in immunosuppression and anti-inflammatory therapies (Knecht & Löffler, 1998).

Crystallographic and Theoretical Studies

Crystallographic and theoretical studies of isoxazole compounds have been conducted to understand their structural properties and reactivity. This research provides foundational knowledge for the development of new isoxazole-based materials (Brancatelli et al., 2011).

Properties

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-3-1-2-7(6-8)9-4-5-15-14-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSFJGNRFUHEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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